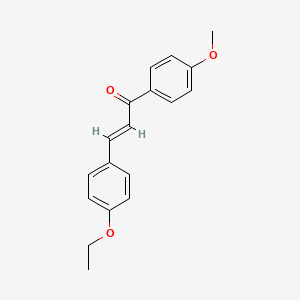

trans-4-Ethoxy-4'-methoxychalcone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“trans-4-Ethoxy-4’-methoxychalcone” is a chemical compound with the molecular formula C18H18O3 . It is a derivative of chalcone, a class of organic compounds that are precursors to flavonoids, which are important plant pigments .

Synthesis Analysis

The synthesis of chalcones, including “trans-4-Ethoxy-4’-methoxychalcone”, is typically performed by the Claisen-Schmidt reaction . This reaction involves the condensation of an aromatic aldehyde with an aromatic ketone in the presence of a base, resulting in the formation of a chalcone .Molecular Structure Analysis

The molecular structure of “trans-4-Ethoxy-4’-methoxychalcone” consists of two aromatic rings (phenyl groups) connected by a three-carbon α,β-unsaturated carbonyl system . The “4-Ethoxy” and “4’-methoxy” parts of the name refer to the ethoxy (C2H5O-) and methoxy (CH3O-) groups attached to the 4th carbon of the respective phenyl rings .Chemical Reactions Analysis

Chalcones, including “trans-4-Ethoxy-4’-methoxychalcone”, can undergo a variety of chemical reactions. For instance, they can be reduced to dihydrochalcones by certain microbial strains, such as Rhodococcus and Lactobacillus . This reduction involves the conversion of the α,β-unsaturated carbonyl system into a saturated one .Physical and Chemical Properties Analysis

The average mass of “trans-4-Ethoxy-4’-methoxychalcone” is 282.334 Da, and its monoisotopic mass is 282.125580 Da . Further details about its physical and chemical properties, such as melting point, boiling point, and solubility, were not found in the search results.Aplicaciones Científicas De Investigación

1. Photochemical Reactions and Equilibrium

The equilibrium between flavylium salts and 2-hydroxychalcones, like trans-4-Ethoxy-4'-methoxychalcone, is significantly influenced by light. In sunlight, these compounds photoisomerize rapidly to their cis forms, which then cyclize in acid solutions to flavylium salts. This process is critical in understanding the photochemical behavior of these compounds (Jurd, 1969).

2. Cyclisation and Reaction Dynamics

The cyclisation and reaction dynamics of compounds like 2′-hydroxy-6′-methoxychalcone epoxide, which are structurally related to this compound, have been extensively studied. These dynamics are crucial for understanding the chemical behavior and potential applications of these compounds in various fields (Adams & Main, 1991).

3. Crystal and Molecular Structures

The investigation into the crystal and molecular structures of chalcones like 4-methoxychalcone provides insights into the physical properties and potential applications of this compound in materials science (Rabinovich & Schmidt, 1970).

4. Excited State Dynamics

The excited-state properties of derivatives of chalcones, including 4-(dimethylamino)methoxychalcones, are crucial in understanding the photophysical behavior of this compound. These properties are essential in fields like photonics and photochemistry (Song et al., 2018).

5. Photochemical Conversion

Research on the photochemical conversion of 2-hydroxy-4′-methoxychalcone, a compound related to this compound, sheds light on the potential applications of these compounds in fields like optical memory systems (Matsushima et al., 1994).

6. Antitumorigenic Activities

The study of the photo-isomerization of chalcones and their correlation with biological activities, including antitumorigenic activities, is critical. This research provides a basis for the potential therapeutic applications of chalcones like this compound (Iwata et al., 1997).

7. Nonlinear Optical Properties

The study of nonlinear optical properties of chalcone derivatives, such as 4-Br-4'-Methoxychalcone, offers insights into the potential use of this compound in nonlinear optics and photonics (Zhang et al., 1990).

8. Antimicrobial Activity

The evaluation of the antimicrobial activity of structural analogues of chalcones, including 4-hydroxy-4’-methoxychalcone, demonstrates the potential application of this compound in antimicrobial treatments (Stompor & Żarowska, 2016).

9. Inhibition of Inflammatory Responses

The inhibition of lipopolysaccharide-induced expression of inducible nitric oxide synthase and tumor necrosis factor-alpha by 2'-hydroxychalcone derivatives highlights the potential anti-inflammatory applications of compounds like this compound (Ban et al., 2004).

10. Corrosion Inhibition

Research on the corrosion inhibition of steel by chalcone derivatives provides insights into the potential industrial applications of this compound in protecting metals from corrosion (Bouklah et al., 2006).

Mecanismo De Acción

Target of Action

For instance, 4’-Methoxychalcone has been shown to enhance the differentiation of preadipocytes, which is accompanied by the induction of adipogenic genes including PPARgamma and adiponectin .

Mode of Action

Chalcones have demonstrated the ability to modulate a number of cancer cell lines, inhibit pathological microorganisms and parasites, and control signaling molecules and cascades related to disease modification .

Biochemical Pathways

For instance, some chalcones have been found to modulate NF-κB signaling, which is a plausible way to control inflammation and cancer .

Pharmacokinetics

The structural features of chalcones are easy to construct from simple aromatic compounds, and it is convenient to perform structural modifications to generate functionalized chalcone derivatives . These modifications can potentially influence the ADME properties of the compound, impacting its bioavailability.

Result of Action

Chalcones have been shown to possess various biological activities, including antioxidant, anti-inflammatory, antimicrobial, anticancer, antifungal, and antiviral properties .

Action Environment

The synthesis and functionalization of chalcones can potentially introduce a new chemical space for exploitation for new drug discovery .

Safety and Hazards

Direcciones Futuras

The future directions for “trans-4-Ethoxy-4’-methoxychalcone” and other chalcones could involve further exploration of their pharmacological properties and potential applications. For example, their anti-tumor and anti-inflammatory activities could be studied in more depth . Additionally, their ability to enhance preadipocyte differentiation suggests potential applications in obesity treatment . The biotechnological methods for chalcone reduction could also be optimized to produce new derivatives .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for trans-4-Ethoxy-4'-methoxychalcone involves the condensation of 4-ethoxybenzaldehyde and 4-methoxyacetophenone in the presence of a base to form the chalcone intermediate, which is then subjected to trans-selective reduction using a suitable reducing agent.", "Starting Materials": [ "4-ethoxybenzaldehyde", "4-methoxyacetophenone", "Base (e.g. NaOH, KOH)", "Reducing agent (e.g. NaBH4, LiAlH4)" ], "Reaction": [ "Step 1: Dissolve 4-ethoxybenzaldehyde (1.0 equiv) and 4-methoxyacetophenone (1.0 equiv) in a suitable solvent (e.g. ethanol, methanol) and add a base (1.2-1.5 equiv) to the reaction mixture.", "Step 2: Heat the reaction mixture under reflux for several hours (e.g. 4-6 hours) until the chalcone intermediate is formed.", "Step 3: Cool the reaction mixture and isolate the chalcone intermediate by filtration or extraction.", "Step 4: Dissolve the chalcone intermediate in a suitable solvent (e.g. ethanol, methanol) and add a trans-selective reducing agent (e.g. NaBH4, LiAlH4) to the reaction mixture.", "Step 5: Stir the reaction mixture at room temperature or under reflux until the desired product, trans-4-Ethoxy-4'-methoxychalcone, is formed.", "Step 6: Isolate the product by filtration or extraction and purify it by recrystallization or chromatography if necessary." ] } | |

Número CAS |

74280-20-9 |

Fórmula molecular |

C18H18O3 |

Peso molecular |

282.3 g/mol |

Nombre IUPAC |

3-(4-ethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C18H18O3/c1-3-21-17-9-4-14(5-10-17)6-13-18(19)15-7-11-16(20-2)12-8-15/h4-13H,3H2,1-2H3 |

Clave InChI |

OCJRMZSSQYAGCZ-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OC |

SMILES canónico |

CCOC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OC |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Cyclopentyl-11-methyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2961892.png)

![N-{3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}acetamide](/img/structure/B2961895.png)

![Ethyl 4-{2-[(3,4-difluorophenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2961900.png)

![N-(4-ethylphenyl)-3-methyl-N-(2-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2961901.png)

![7-(Bromomethyl)-9,9-difluoro-3-oxabicyclo[3.3.1]nonane](/img/structure/B2961907.png)

![2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2961908.png)

![2-chloro-N-[2-(4-methylphenoxy)phenyl]acetamide](/img/structure/B2961911.png)